5-(4-methoxyphenyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
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Description
5-(4-methoxyphenyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol (MPTT) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. MPTT belongs to the class of thiol-containing triazole derivatives, which have been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Scientific Research Applications
Applications in Chemical Synthesis
The compound 5-(4-methoxyphenyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol and its derivatives play a significant role in the realm of chemical synthesis. The molecule serves as a precursor or intermediate in the synthesis of various compounds. For instance, it has been alkylated and reduced to form new compounds like (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol, which are characterized using advanced spectroscopic methods (Wurfer & Badea, 2021). Similarly, the structure facilitates the formation of pyrazole and 1,2,4-triazole derivatives, noted for their significant pharmacological potential and interaction with various biological targets (Fedotov et al., 2022).
Anti-inflammatory Properties
Derivatives of this compound have exhibited anti-inflammatory activities. Specifically, S-alkylated 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols and 5-(2-,3- and 4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols have shown promising results in this area, marking them as potential candidates for further investigation in the context of inflammation-related conditions (Labanauskas et al., 2004).
Corrosion Inhibition
The compound and its analogs have been explored for their effectiveness in corrosion inhibition. Benzimidazole derivatives bearing the 1,2,4-triazole moiety, such as 4-(4-methoxyphenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol, have been studied for their potential to inhibit mild steel corrosion in acidic environments. The findings suggest that these compounds can significantly mitigate corrosion, adhering to the Langmuir adsorption isotherm, making them viable for applications in material preservation (Yadav et al., 2013).
properties
IUPAC Name |
3-(4-methoxyphenyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8(2)15-11(13-14-12(15)17)9-4-6-10(16-3)7-5-9/h4-8H,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPVYLXRHBDVNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol |
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